3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure
Preparation Methods
The synthesis of 3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine typically involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in the presence of acetic acid as a solvent . This method has been shown to be efficient, yielding the desired compound in good purity and quantity.
Chemical Reactions Analysis
3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
3-(3-chloro-4-methylphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine can be compared with other similar compounds, such as:
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-4-13(8-15(11)17)18-9-12-7-14(19-2)5-6-16(12)20-10-18/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPIWSFAUZKZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=C(C=CC(=C3)OC)OC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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